Cas no 99275-46-4 (2-Iodo-N-(tert-butoxycarbonyl)indole)

2-Iodo-N-(tert-butoxycarbonyl)indole structure
99275-46-4 structure
Product Name:2-Iodo-N-(tert-butoxycarbonyl)indole
CAS No:99275-46-4
MF:C13H14INO2
MW:343.160235881805
CID:750297
PubChem ID:10593457
Update Time:2025-11-02

2-Iodo-N-(tert-butoxycarbonyl)indole Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester
    • 2-Iodo-N-(tert-butoxycarbonyl)indole
    • tert-butyl 2-iodoindole-1-carboxylate
    • DTXSID40442268
    • tert-Butyl2-iodo-1H-indole-1-carboxylate
    • SCHEMBL17422843
    • SY319384
    • 1-Boc-2-iodo-1H-indole
    • tert-Butyl 2-iodo-1H-indole-1-carboxylate
    • 99275-46-4
    • N-(t-butoxycarbonyl)-2-iodoindole
    • MFCD13183341
    • Inchi: 1S/C13H14INO2/c1-13(2,3)17-12(16)15-10-7-5-4-6-9(10)8-11(15)14/h4-8H,1-3H3
    • InChI Key: PWROSPATPIIBTP-UHFFFAOYSA-N
    • SMILES: IC1=CC2C=CC=CC=2N1C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 343.00693g/mol
  • Monoisotopic Mass: 343.00693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 31.2Ų

2-Iodo-N-(tert-butoxycarbonyl)indole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
I707405-500mg
2-Iodo-N-(tert-butoxycarbonyl)indole
99275-46-4
500mg
$207.00 2023-05-18
TRC
I707405-5g
2-Iodo-N-(tert-butoxycarbonyl)indole
99275-46-4
5g
$ 1200.00 2023-09-07
TRC
I707405-5000mg
2-Iodo-N-(tert-butoxycarbonyl)indole
99275-46-4
5g
$1642.00 2023-05-18

Additional information on 2-Iodo-N-(tert-butoxycarbonyl)indole

Comprehensive Guide to 2-Iodo-N-(tert-butoxycarbonyl)indole (CAS No. 99275-46-4): Properties, Applications, and Industry Insights

The compound 2-Iodo-N-(tert-butoxycarbonyl)indole (CAS No. 99275-46-4) is a specialized indole derivative widely recognized in pharmaceutical and organic synthesis research. Its unique molecular structure, featuring an iodo substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for constructing complex heterocyclic frameworks. This article delves into its chemical properties, synthetic applications, and relevance in modern drug discovery, addressing trending queries like "Boc-protected indole uses" and "iodoindole derivatives in medicinal chemistry."

Chemically, 2-Iodo-N-(tert-butoxycarbonyl)indole exhibits a molecular formula of C13H14INO2 and a molecular weight of 303.16 g/mol. The Boc group enhances solubility in organic solvents like dichloromethane and THF, while the iodo moiety facilitates cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings—key techniques in fragment-based drug design. Researchers frequently search for "how to deprotect Boc-indole" or "iodoindole reactivity," underscoring its role in optimizing reaction conditions for high-yield transformations.

In pharmaceutical applications, this compound serves as a precursor for indole-alkaloid scaffolds, addressing the growing demand for kinase inhibitors and serotonin receptor modulators. Recent studies highlight its utility in synthesizing FDA-approved drug intermediates, aligning with industry trends like "green chemistry in indole synthesis" and "catalytic C-H activation." Its stability under inert atmospheres and compatibility with palladium catalysts further elevate its prominence in peer-reviewed literature.

From a commercial perspective, 99275-46-4 is supplied by leading fine chemical vendors with >95% HPLC purity, catering to R&D labs exploring "indole-based fluorescent probes" or "peptide coupling reagents." Analytical data (NMR, MS) confirm its structural integrity, while storage recommendations (-20°C under argon) address common user concerns about compound shelf life. Regulatory-compliant documentation (CoA, MSDS) ensures seamless integration into GMP workflows.

Emerging applications include its use in metal-organic frameworks (MOFs) for gas storage and as a ligand in asymmetric catalysis—topics gaining traction in academic searches like "indole ligands in catalysis." Environmental considerations are also addressed through solvent recovery protocols, resonating with ESG-focused queries such as "sustainable indole derivatives."

In summary, 2-Iodo-N-(tert-butoxycarbonyl)indole (CAS 99275-46-4) bridges fundamental research and industrial innovation. Its dual functionality as a protecting group carrier and halogenated building block positions it at the forefront of contemporary organic chemistry, answering critical questions about "indole functionalization strategies" and "Boc deprotection mechanisms" in one molecular entity.

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